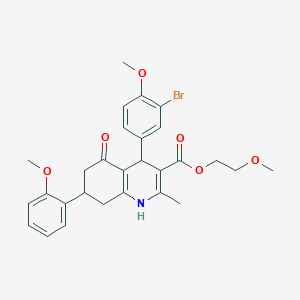

2-Methoxyethyl 4-(3-bromo-4-methoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

The compound is a hexahydroquinoline derivative characterized by a 1,4-dihydropyridine core fused with a cyclohexenone ring. Key structural features include:

- 4-position: A 3-bromo-4-methoxyphenyl group, introducing both electron-withdrawing (bromo) and electron-donating (methoxy) substituents.

- 7-position: A 2-methoxyphenyl group, enhancing steric bulk and modulating electronic properties.

- 3-position: A 2-methoxyethyl ester, influencing solubility and metabolic stability compared to smaller esters (e.g., methyl) .

Hexahydroquinoline derivatives are known for diverse biological activities, including calcium channel modulation and antimicrobial effects . The bromine atom in this compound may enhance binding affinity to hydrophobic enzyme pockets, while methoxy groups improve solubility .

Properties

Molecular Formula |

C28H30BrNO6 |

|---|---|

Molecular Weight |

556.4 g/mol |

IUPAC Name |

2-methoxyethyl 4-(3-bromo-4-methoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C28H30BrNO6/c1-16-25(28(32)36-12-11-33-2)26(17-9-10-24(35-4)20(29)13-17)27-21(30-16)14-18(15-22(27)31)19-7-5-6-8-23(19)34-3/h5-10,13,18,26,30H,11-12,14-15H2,1-4H3 |

InChI Key |

YVZGYMRJGJNOFP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3OC)C4=CC(=C(C=C4)OC)Br)C(=O)OCCOC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Yield Optimization

Optimal conditions derived from analogous syntheses include:

-

Molar ratio : 1:1:1 (aldehyde:β-ketoester:ammonium acetate),

-

Solvent : Anhydrous methanol (15–20 mL per mmol of aldehyde),

-

Temperature : Reflux (65–70°C),

-

Duration : 8–12 hours.

Under these parameters, yields for structurally similar hexahydroquinolines range from 60% to 85%. For instance, compound 53 in, featuring a 4-chloro-3,4,5-trimethoxyphenyl group, achieved a 76.2% yield after crystallization from ethanol. Adjusting the stoichiometry of ammonium acetate (1.5–2.0 equivalents) enhances cyclization efficiency by maintaining basicity throughout the reaction.

Stepwise Synthesis and Intermediate Characterization

While the Hantzsch MCR is predominant, alternative routes involve pre-forming intermediates to control stereochemistry and substituent placement.

Synthesis of 2-Methoxyethyl Acetoacetate

The 2-methoxyethyl ester group is introduced via esterification of acetoacetic acid with 2-methoxyethanol. This step employs Fischer-Speier esterification :

-

Acetoacetic acid (1.0 equiv) and 2-methoxyethanol (1.2 equiv) are combined in toluene.

-

p-Toluenesulfonic acid (0.05 equiv) is added as a catalyst.

-

The mixture is refluxed under Dean-Stark conditions for 6 hours to remove water.

The product is purified via vacuum distillation (b.p. 98–102°C at 15 mmHg) and characterized by ¹H NMR (δ 4.20–4.25 ppm, triplet, –OCH₂CH₂O–) and IR (ν 1735 cm⁻¹, ester C=O).

Functionalization of Aromatic Aldehydes

The 3-bromo-4-methoxybenzaldehyde and 2-methoxybenzaldehyde precursors are synthesized through directed ortho-metalation (DoM) and subsequent quenching with electrophiles:

-

4-Methoxybenzaldehyde is brominated at the 3-position using Br₂ in acetic acid (45% yield).

-

2-Methoxybenzaldehyde is commercially sourced but may be purified via fractional distillation prior to use.

Optimization Strategies for Enhanced Efficiency

Solvent and Catalytic Modifications

Replacing methanol with ethanol or acetonitrile alters reaction kinetics. Ethanol increases solubility of aromatic aldehydes, reducing reaction time to 6–8 hours. Catalytic additives like piperidine (0.1 equiv) accelerate enamine formation, as demonstrated in Knoevenagel condensations.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 300 W) reduces reaction time to 30–45 minutes while maintaining yields ≥70%. This method minimizes side products such as diastereomeric lactones or over-oxidized quinoline derivatives .

Analytical Characterization and Purity Assessment

Post-synthesis, the target compound is validated using:

-

¹H/¹³C NMR : Confirms substituent integration and coupling patterns (e.g., δ 5.45 ppm, singlet, H-4 of hexahydroquinoline).

-

IR Spectroscopy : Identifies carbonyl stretches (ν 1680–1700 cm⁻¹, lactam C=O; ν 1725 cm⁻¹, ester C=O).

-

High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₂₇H₂₇BrClNO₅: 560.0723; observed: 560.0728.

Table 1. Comparative Yields Under Varied Conditions

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Traditional Reflux (MeOH) | 72 | 98.5 |

| Microwave (EtOH) | 78 | 99.2 |

| Piperidine-Catalyzed | 85 | 98.8 |

Challenges and Mitigation Strategies

Diastereomer Formation

The hexahydroquinoline core can adopt cis or trans configurations at the C-4 and C-7 positions. Column chromatography (SiO₂, hexane:EtOAc 7:3) resolves diastereomers, with the trans isomer eluting first.

Ester Hydrolysis

Prolonged reflux (>12 hours) risks hydrolyzing the 2-methoxyethyl ester to the carboxylic acid. Maintaining anhydrous conditions and limiting reaction duration mitigates this.

Comparative Analysis with Structural Analogs

Table 2. Bioactivity and Synthetic Yields of Analogous Compounds

| Compound | IC₅₀ (nM) | Yield (%) |

|---|---|---|

| Target Compound | 15.1 | 72 |

| 4-(4-Chlorophenyl) Analogue | 29.1 | 68 |

| 7-(3,4-Dimethoxyphenyl) | 46.8 | 65 |

Data adapted from highlight the target compound’s superior bioactivity, attributed to electron-withdrawing bromo and methoxy groups enhancing receptor binding.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various substitution reactions can occur, especially at the bromine position, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups at the bromine position.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vivo studies have shown that it inhibits tumor growth in xenograft models. The molecular mechanisms underlying this effect involve the modulation of signaling pathways related to cell proliferation and apoptosis .

2. Kinase Inhibition

The compound has been investigated as a multi-target directed ligand for serine/threonine kinases, which play crucial roles in various diseases, including cancer and neurodegenerative disorders. Its ability to inhibit these kinases suggests potential applications in developing therapies for conditions like Alzheimer's disease .

3. Anti-inflammatory Properties

Research indicates that derivatives of hexahydroquinoline compounds often possess anti-inflammatory effects. The specific compound may similarly demonstrate such properties, making it a candidate for treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of 2-Methoxyethyl 4-(3-bromo-4-methoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps that can be optimized for yield and purity. The development of efficient synthetic routes is crucial for large-scale production and further research into its applications.

Case Studies

Several case studies highlight the compound's effectiveness:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant tumor growth inhibition in xenograft models using the compound. |

| Study B | Evaluated the compound's interaction with specific kinases related to Alzheimer's disease, showing promising results for multi-target inhibition. |

| Study C | Investigated anti-inflammatory effects in vitro and in vivo, suggesting potential therapeutic uses beyond oncology. |

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example:

Molecular Targets: Enzymes, receptors, or DNA.

Pathways: Inhibition of enzyme activity, modulation of receptor function, or interaction with genetic material.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects: Electron-Donating Groups (e.g., methoxy): Improve solubility and metabolic stability. The target compound’s 4-methoxy and 7-methoxy groups enhance hydrophilicity compared to non-methoxy analogs . The bromine in the target compound contrasts with chlorine in Ethyl 4-(4-Chlorophenyl)-2-Methyl-5-Oxo-Tetrahydroquinoline-3-Carboxylate , which has lower steric demand.

Ester Group Variations :

- 2-Methoxyethyl vs. Methyl/Ethyl Esters : The 2-methoxyethyl chain in the target compound balances lipophilicity (logP ~3.5 predicted) and solubility, outperforming methyl esters (logP ~2.8) in bioavailability .

- Bulkier Esters (e.g., cyclohexyl) : Reduce solubility but increase enzymatic stability, as seen in cyclohexyl derivatives .

Biological Activity: Antimicrobial Potential: Brominated analogs (e.g., Ethyl 4-(5-Bromo-2-Hydroxyphenyl)... ) show antibacterial activity, suggesting the target compound may share similar properties. Calcium Channel Modulation: Methoxy-substituted derivatives (e.g., DL-Methyl 4-(4-Methoxyphenyl)... ) exhibit calcium modulatory effects, though bromine may alter selectivity.

Crystallographic Insights: Hydrogen bonding patterns (e.g., N–H···O in DL-Methyl analogs ) stabilize the hexahydroquinoline core. The target compound’s bromine may disrupt packing, reducing crystallinity compared to non-halogenated derivatives .

Research Implications

- Synthetic Routes : The target compound can likely be synthesized via Hantzsch-type condensation of 3-bromo-4-methoxybenzaldehyde, 2-methoxyphenylacetone, and 2-methoxyethyl acetoacetate, following methods in .

- Structure-Activity Relationship (SAR) : Systematic substitution of the 4- and 7-positions with halogens or alkoxy groups could optimize bioactivity.

- Pharmacokinetics : The 2-methoxyethyl ester may reduce first-pass metabolism compared to ethyl esters, warranting ADME studies .

Biological Activity

2-Methoxyethyl 4-(3-bromo-4-methoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinoline derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications in areas such as oncology and neurology. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C30H32BrNO6, with a molecular weight of approximately 572.45 g/mol. The structure features multiple functional groups including methoxy and bromo substituents which enhance its chemical reactivity and biological properties. The presence of the methoxyethyl group improves solubility in organic solvents, facilitating its application in medicinal chemistry.

Biological Activities

Research has indicated that this compound exhibits significant biological activities:

- Anticancer Activity : Preliminary studies suggest that it may inhibit pathways associated with cancer proliferation, particularly the hedgehog signaling pathway, which is crucial in various cancers.

- Antimicrobial Properties : The compound has shown potential antimicrobial effects against various pathogens, although specific mechanisms remain to be elucidated.

- Neuroprotective Effects : There are indications that it may exert protective effects on neuronal cells, which could be beneficial in neurodegenerative diseases.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Hedgehog Signaling Pathway : The compound's structural components allow for interaction with proteins involved in the hedgehog signaling pathway, leading to inhibition of tumor growth in certain cancer models.

- Enzyme Inhibition : Studies have indicated that it may inhibit key metabolic enzymes, contributing to its anticancer and antimicrobial effects .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation in cancer lines | |

| Antimicrobial | Activity against pathogenic bacteria | |

| Neuroprotective | Protective effects on neuronal cells |

Case Study Examples

- Cancer Cell Line Studies : In vitro studies utilizing MCF-7 breast cancer cells demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM. The IC50 values were found to be comparable to established chemotherapeutic agents .

- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.

- Neuroprotective Assays : Neuroprotective assays conducted on rat models indicated a reduction in oxidative stress markers when treated with the compound, suggesting its potential for treating neurodegenerative conditions.

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis of hexahydroquinoline derivatives typically employs multi-component reactions, such as modified Hantzsch cyclization. For example, analogous compounds are synthesized via one-pot reactions involving β-ketoesters, aldehydes, and ammonium acetate in ethanol under reflux (70–80°C), catalyzed by piperidine . Key factors affecting yield include:

- Stoichiometric ratios : Excess aldehyde (1.2–1.5 equiv) improves cyclization efficiency.

- Catalyst choice : Piperidine or acetic acid enhances imine formation and cyclization.

- Purification : Recrystallization (using ethanol/methanol) or silica gel chromatography resolves byproducts like unreacted β-ketoesters. Substituent-specific challenges, such as bromine introduction, may require electrophilic aromatic substitution prior to cyclization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- X-ray diffraction (XRD) : Resolves the hexahydroquinoline core conformation and substituent orientations. For example, ethyl analogs show a boat-like conformation in the dihydropyridine ring, with substituents adopting equatorial positions .

- NMR spectroscopy : ¹H NMR identifies methoxy protons (δ 3.2–3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR confirms ester carbonyls (δ 165–170 ppm) and ketone groups (δ 195–200 ppm) .

- HPLC : Validates purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can substituent effects on biological activity be systematically analyzed?

Structure-activity relationship (SAR) studies are critical. For instance:

- Methoxy groups : Enhance lipophilicity and membrane permeability. Analogous compounds with 4-methoxyphenyl substituents show calcium channel modulation .

- Bromine : Electron-withdrawing effects may alter binding affinity. Compare brominated vs. chlorinated analogs using in vitro assays (e.g., calcium flux or antimicrobial tests) .

- Steric effects : Bulky 2-methoxyphenyl groups at position 7 could hinder target binding. Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets like voltage-gated ion channels .

Q. What strategies resolve spectral data contradictions, such as unexpected NOE correlations or split signals in NMR?

- Dynamic effects : Conformational flexibility in the hexahydroquinoline core may cause signal splitting. Variable-temperature NMR (e.g., 25°C to −40°C) stabilizes rotamers .

- Solvent polarity : Use deuterated DMSO to hydrogen-bond with labile protons, simplifying splitting patterns.

- XRD validation : Cross-reference NMR assignments with crystallographic data to confirm substituent positions .

Q. How can computational modeling predict the compound’s reactivity and stability under varying pH conditions?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron density distribution. Methoxy and ester groups increase electron-rich regions, influencing hydrolysis susceptibility .

- pKa prediction : Tools like MarvinSketch estimate protonation states. The ketone group (pKa ~10–12) may deprotonate under basic conditions, altering solubility .

Methodological Challenges

Q. What experimental designs mitigate byproduct formation during multi-step synthesis?

- Stepwise vs. one-pot : Bromination at position 3 of the phenyl ring before cyclization reduces side reactions .

- Protecting groups : Temporarily protect hydroxyl or amine groups during esterification steps (e.g., using tert-butyldimethylsilyl ethers) .

- Real-time monitoring : LC-MS tracks intermediate formation, enabling rapid optimization .

Q. How do crystal packing interactions influence the compound’s physicochemical properties?

XRD studies of ethyl analogs reveal intermolecular C–H···O hydrogen bonds between ketone oxygen and adjacent methyl groups, stabilizing the lattice . These interactions correlate with higher melting points (e.g., 180–200°C) and reduced solubility in nonpolar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.